2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one is an organic compound known for its unique structure and properties It is a derivative of cyclopentadienone, substituted with four methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the aldol condensation of benzil and 4-methoxybenzaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated system. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Its methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: Similar in structure but lacks the methoxy groups, making it less reactive in certain contexts.
2,3,4,5-Tetrakis(4-methylphenyl)cyclopenta-2,4-dien-1-one: Similar structure with methyl groups instead of methoxy groups, affecting its solubility and reactivity.
Uniqueness
2,3,4,5-Tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one is unique due to its methoxy substituents, which enhance its solubility in organic solvents and increase its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
49764-93-4 |
---|---|
Molecular Formula |
C33H28O5 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2,3,4,5-tetrakis(4-methoxyphenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C33H28O5/c1-35-25-13-5-21(6-14-25)29-30(22-7-15-26(36-2)16-8-22)32(24-11-19-28(38-4)20-12-24)33(34)31(29)23-9-17-27(37-3)18-10-23/h5-20H,1-4H3 |
InChI Key |
OLEKFLOLGUPITJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.